REACTION_SMILES
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[CH3:37][S:38](=[O:39])[CH3:40].[CH3:51][C:52](=[O:53])[OH:54].[Cl:48][CH2:49][Cl:50].[Cu+2:47].[I+3:24]([O-:25])([O-:26])([O-:27])[O-:28].[NH2:22][NH2:23].[Na+:29].[Na+:35].[Na+:36].[OH2:21].[OH2:41].[S:30]([O-:31])([O-:32])(=[O:33])=[S:34].[S:42]([O-:43])([O-:44])(=[O:45])=[O:46].[s:1]1[c:2]([CH:6]=[CH:7][C:8](=[O:9])[N:10]2[CH2:11][CH:12]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15]2)[cH:3][cH:4][cH:5]1>>[s:1]1[c:2]([CH2:6][CH2:7][C:8](=[O:9])[N:10]2[CH2:11][CH:12]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:13][CH2:14][CH2:15]2)[cH:3][cH:4][cH:5]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CS(C)=O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cu+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-][I+3]([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
O=S([O-])([O-])=S
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S([O-])([O-])=S
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C1CCCN(C(=O)C=Cc2cccs2)C1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C1CCCN(C(=O)CCc2cccs2)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |